(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a cyclobutyl group attached to the beta-carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride typically involves the following steps:
Amino Acid Formation: The cyclobutylated intermediate is then converted into the desired amino acid through standard amino acid synthesis techniques, such as Strecker synthesis or reductive amination.
Hydrochloride Formation: The final step involves the conversion of the free amino acid into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-cyclopropylpropanoic acid hydrochloride
- (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride
- (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride
Uniqueness
(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can result in different reactivity and biological activity compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs.
Properties
IUPAC Name |
(3S)-3-amino-3-cyclobutylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJYZWQKASXRGR-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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